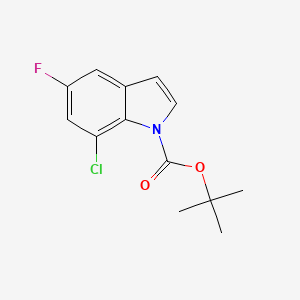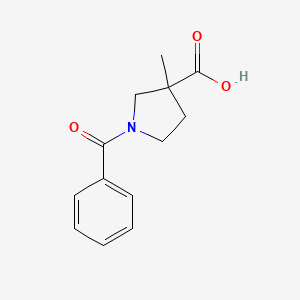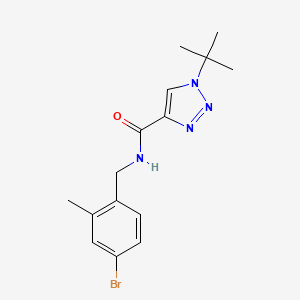
tert-butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, a chlorine atom at the 7th position, and a fluorine atom at the 5th position on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-chloro-5-fluoroindole.
Protection: The indole nitrogen is protected using tert-butyl chloroformate to form the tert-butyl ester.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization: Reaction conditions are optimized for higher yields and purity.
Automation: Automated systems are employed for efficient production and quality control.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted indoles can be formed.
Oxidation Products: Oxidation can lead to the formation of indole-2-carboxylic acids.
Reduction Products: Reduction can yield indoline derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of more complex indole derivatives.
Biology: In biological research, this compound is used to study the structure-activity relationship of indole-based molecules. It serves as a model compound for understanding the behavior of indoles in biological systems.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties. They are studied for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. It is also employed in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 5-fluoro-1H-indole-1-carboxylate
- tert-Butyl 7-chloro-1H-indole-1-carboxylate
- tert-Butyl 5-chloro-1H-indole-1-carboxylate
Comparison: tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate is unique due to the simultaneous presence of both chlorine and fluorine atoms on the indole ring. This dual substitution can lead to distinct chemical and biological properties compared to its analogs. The combination of these substituents can enhance the compound’s reactivity and specificity in various applications.
Properties
Molecular Formula |
C13H13ClFNO2 |
|---|---|
Molecular Weight |
269.70 g/mol |
IUPAC Name |
tert-butyl 7-chloro-5-fluoroindole-1-carboxylate |
InChI |
InChI=1S/C13H13ClFNO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(15)7-10(14)11(8)16/h4-7H,1-3H3 |
InChI Key |
CYFJROQUZQOIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=CC(=C21)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B13911326.png)
![1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene](/img/structure/B13911327.png)
![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)



![N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine](/img/structure/B13911368.png)



![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)

